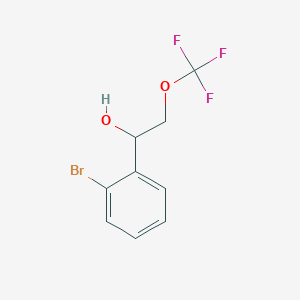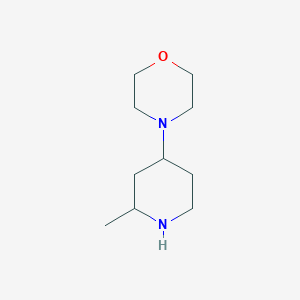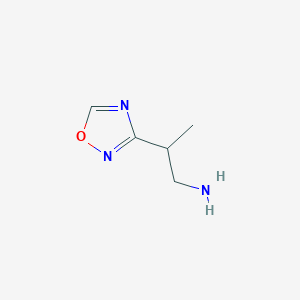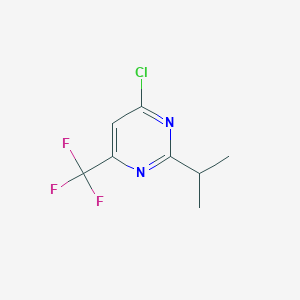![molecular formula C12H16BrN B13202264 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromophenyl group attached to a methylpyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3-bromobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3-Methylphenyl)methyl]-2-methylpyrrolidine
Uniqueness
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity in various applications.
属性
分子式 |
C12H16BrN |
|---|---|
分子量 |
254.17 g/mol |
IUPAC 名称 |
2-[(3-bromophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16BrN/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3 |
InChI 键 |
MGYQYGAOCUEGHD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
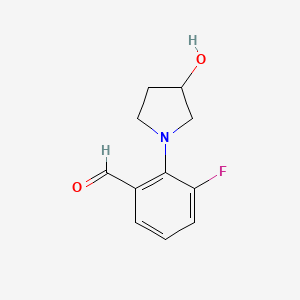
![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
